molecular formula C5H7N3O2 B12873086 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide

3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12873086
M. Wt: 141.13 g/mol
InChI Key: LQLZHYNOLPBEKL-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by high yields (78-92%) and simple operation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide apart from similar compounds is its specific structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-methyl-5-oxo-4H-pyrazole-1-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(9)8(7-3)5(6)10/h2H2,1H3,(H2,6,10)

InChI Key

LQLZHYNOLPBEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C(=O)N

Origin of Product

United States

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